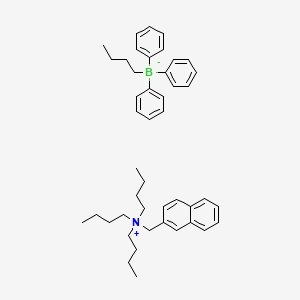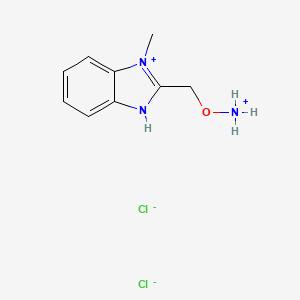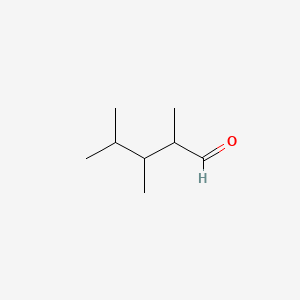
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is a complex organic compound that features both ammonium and borate groups. This compound is notable for its unique structure, which combines a naphthyl group with tributyl ammonium and butyltriphenyl borate moieties. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate typically involves the reaction of 2-naphthylmethyl chloride with tributylamine to form N-(2-naphthylmethyl)-N,N,N-tributyl ammonium chloride. This intermediate is then reacted with butyltriphenyl borate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ammonium and borate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthyl group can yield naphthoquinones, while substitution reactions can produce a variety of ammonium and borate derivatives .
科学的研究の応用
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate exerts its effects involves its ability to participate in various chemical reactions. The naphthyl group can interact with different molecular targets, while the ammonium and borate groups facilitate the formation of new bonds. The pathways involved often include nucleophilic substitution and oxidative addition .
類似化合物との比較
Similar Compounds
Naphthylmethyl derivatives: Compounds like N-(2-Naphthylmethyl)-N,N-dimethylamine share structural similarities.
Ammonium borates: Compounds such as tetramethylammonium borate have similar functional groups.
Uniqueness
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is unique due to its combination of naphthyl, ammonium, and borate groups, which provide distinct reactivity and applications compared to other similar compounds .
特性
分子式 |
C45H60BN |
|---|---|
分子量 |
625.8 g/mol |
IUPAC名 |
butyl(triphenyl)boranuide;tributyl(naphthalen-2-ylmethyl)azanium |
InChI |
InChI=1S/C23H36N.C22H24B/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-15,19H,4-9,16-18,20H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
InChIキー |
BIXAHPDMDJSGDJ-UHFFFAOYSA-N |
正規SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)








![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)



![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
